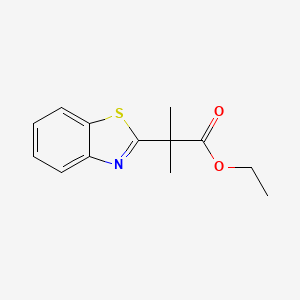
ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate
描述
Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a catalyst. This reaction forms the benzothiazole ring through a cyclization process. The reaction is usually carried out in a solvent such as ethanol, and a base like piperidine is used as a catalyst .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation techniques can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more common in industrial settings .
化学反应分析
Types of Reactions
Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
科学研究应用
Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzothiazole derivatives are investigated for their potential as anti-tubercular, anti-cancer, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor.
作用机制
The mechanism of action of ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, benzothiazole derivatives have been shown to inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria .
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Methylbenzothiazole: Similar structure but with a methyl group instead of an ethyl ester.
2-Phenylbenzothiazole: Contains a phenyl group, exhibiting different biological activities.
Uniqueness
Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. The presence of the ester group can enhance its ability to penetrate biological membranes, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C13H15NO2S |
|---|---|
分子量 |
249.33 g/mol |
IUPAC 名称 |
ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C13H15NO2S/c1-4-16-12(15)13(2,3)11-14-9-7-5-6-8-10(9)17-11/h5-8H,4H2,1-3H3 |
InChI 键 |
FSBLLLYYNCJWMS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)C1=NC2=CC=CC=C2S1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
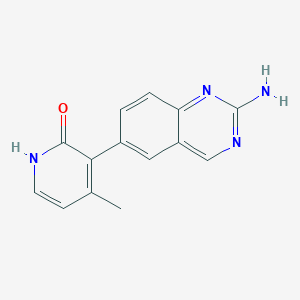
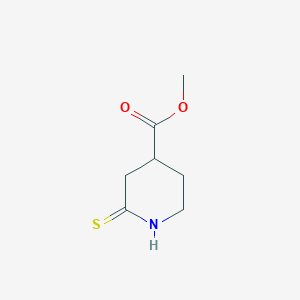
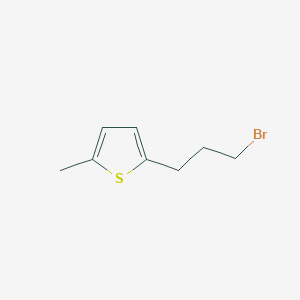
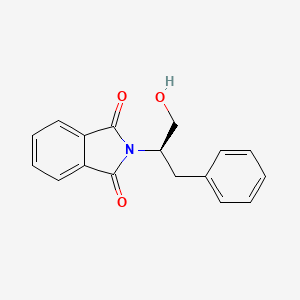
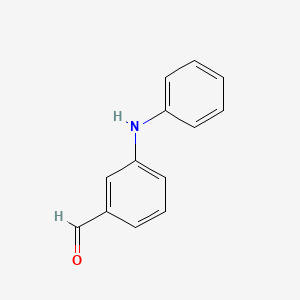

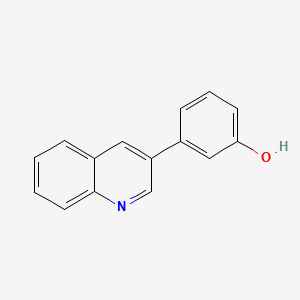
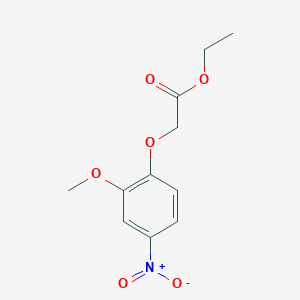
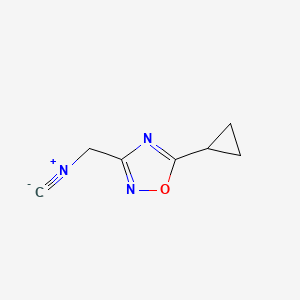

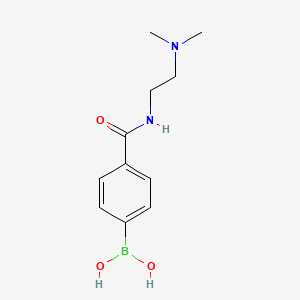
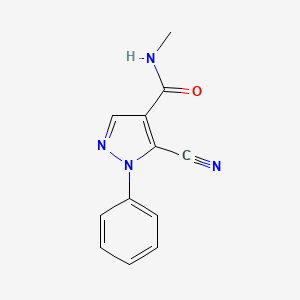
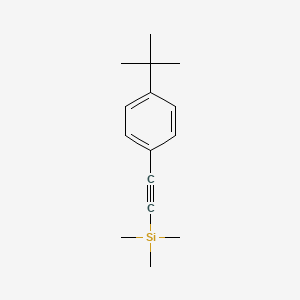
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol](/img/structure/B8700903.png)
